molecular formula C6H12F2N2 B1467731 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine CAS No. 1350753-05-7

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine

Cat. No.: B1467731
CAS No.: 1350753-05-7
M. Wt: 150.17 g/mol
InChI Key: NLBRFHRGEAGEEB-UHFFFAOYSA-N
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Description

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C6H12F2N2 and a molecular weight of 150.1696864 g/mol It is characterized by the presence of a difluoroazetidine ring attached to a propan-1-amine chain

Preparation Methods

The synthesis of 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3,3-difluoroazetidine with propan-1-amine in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where the difluoroazetidine ring or the amine group is replaced by other functional groups.

Scientific Research Applications

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The difluoroazetidine ring and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific enzymes, alteration of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(3,3-difluoroazetidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c7-6(8)4-10(5-6)3-1-2-9/h1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBRFHRGEAGEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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